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molecular formula C7H7ClN4OS B8575857 1-(2-Chloroisonicotinoyl)thiosemicarbazide

1-(2-Chloroisonicotinoyl)thiosemicarbazide

Cat. No. B8575857
M. Wt: 230.68 g/mol
InChI Key: CEMMREMZVXUOMT-UHFFFAOYSA-N
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Patent
US08785468B2

Procedure details

To a flask was weighed 42 g of PPA. Preheated the flask to 100° C. and then 2.4 g (10 mmol) of 8.1.B were added in portions into the flask. After an hour, ice water was added to dilute the reaction and the pH was adjusted to 7 with aqueous NH3. Bright yellow precipitates were generated. Filtered and the precipitates were dried. LC/MS of the precipitates showed to be the product. 2.05 g of 8.1.C was generated with a yield of 93%.
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][N:14]=1)[C:5]([NH:7][NH:8][C:9]([NH2:11])=[S:10])=O.N>>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]2[S:10][C:9]([NH2:11])=[N:8][N:7]=2)[CH:12]=[CH:13][N:14]=1

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
ClC=1C=C(C(=O)NNC(=S)N)C=CN1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask was weighed
WAIT
Type
WAIT
Details
After an hour
ADDITION
Type
ADDITION
Details
to dilute
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
Bright yellow precipitates
FILTRATION
Type
FILTRATION
Details
Filtered
CUSTOM
Type
CUSTOM
Details
the precipitates were dried

Outcomes

Product
Name
Type
Smiles
ClC1=NC=CC(=C1)C1=NN=C(S1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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